molecular formula C19H25N3O2 B5122064 5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B5122064
M. Wt: 327.4 g/mol
InChI Key: FMHHCRJGDXRPTB-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the piperidine, phenyl, and oxazole moieties under appropriate reaction conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogues: Compounds like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide share structural similarities with the piperidine and phenyl groups.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar aromatic structures and biological activities.

Uniqueness

5-methyl-3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-3-phenyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13(2)22-11-9-16(10-12-22)20-19(23)17-14(3)24-21-18(17)15-7-5-4-6-8-15/h4-8,13,16H,9-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHCRJGDXRPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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